molecular formula C14H11FO2 B1332201 4-(3-Fluorophenyl)phenylacetic acid CAS No. 5002-38-0

4-(3-Fluorophenyl)phenylacetic acid

Cat. No.: B1332201
CAS No.: 5002-38-0
M. Wt: 230.23 g/mol
InChI Key: UCTPBVNGTSRBFG-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)phenylacetic acid is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Fluorimetric Method Development

Kahane and Vestergaard (1971) developed a fluorometric method for analyzing 3-methoxy-4-hydroxy phenylacetic acid (homovanillic acid) in urine, which demonstrates the potential of using 4-(3-Fluorophenyl)phenylacetic acid in analytical chemistry and diagnostics (Kahane & Vestergaard, 1971).

2. Comparative Reactivity and Acidity Studies

Srivastava et al. (2015) conducted a comparative DFT study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, which included this compound. This highlights its role in theoretical and computational chemistry (Srivastava et al., 2015).

3. Synthesis of Key Intermediates

Zhang Yi-fan (2010) used phenylacetic acid as a raw material to prepare key intermediates for medicinal compounds, indicating the potential of this compound in pharmaceutical synthesis (Zhang Yi-fan, 2010).

4. Chiral Derivatizing Agent

Barrelle and Hamman (1991) used 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent, leveraging its properties in NMR spectroscopy for the distinction of enantiomers of alcohols, which can be applicable to this compound (Barrelle & Hamman, 1991).

5. Fluorination Induced by a Charge-Transfer Complex

Madani et al. (2022) presented a strategy for the fluorination of phenylacetic acid derivatives, which could be relevant for the synthesis and modification of this compound (Madani et al., 2022).

6. Synthesis of Neuraminidase Inhibitors

Lv and Shi (2022) explored the synthesis of hydrophobic phenylacetic acid derivatives, including those structurally related to this compound, as neuraminidase inhibitors, indicating its potential in antiviral research (Lv & Shi, 2022).

Safety and Hazards

This compound may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Properties

IUPAC Name

2-[4-(3-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTPBVNGTSRBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362698
Record name (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-38-0
Record name (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5002-38-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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